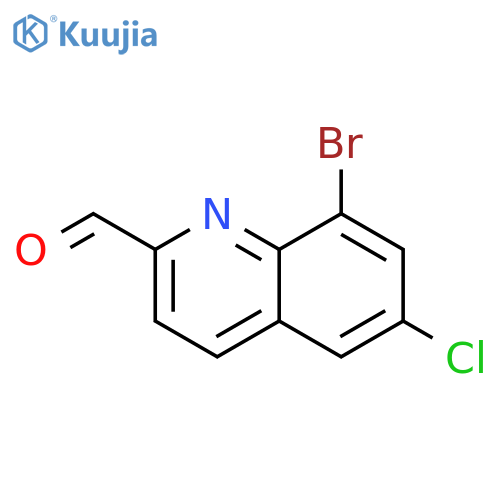Cas no 904369-24-0 (8-Bromo-6-chloroquinoline-2-carbaldehyde)

904369-24-0 structure
商品名:8-Bromo-6-chloroquinoline-2-carbaldehyde
CAS番号:904369-24-0
MF:C10H5BrClNO
メガワット:270.509800672531
MDL:MFCD06824228
CID:5465251
PubChem ID:155970447
8-Bromo-6-chloroquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-bromo-6-chloroquinoline-2-carbaldehyde
- Z4934183338
- 8-Bromo-6-chloroquinoline-2-carbaldehyde
-
- MDL: MFCD06824228
- インチ: 1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H
- InChIKey: LYDOJZFKZQPHLN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=CC=C(C=O)N=C21)Cl
計算された属性
- せいみつぶんしりょう: 268.92430 g/mol
- どういたいしつりょう: 268.92430 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- ぶんしりょう: 270.51
- 疎水性パラメータ計算基準値(XlogP): 3.3
8-Bromo-6-chloroquinoline-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27751055-0.25g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
| Enamine | EN300-27751055-10.0g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
| Enamine | EN300-27751055-0.1g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
| Aaron | AR028AN6-100mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 100mg |
$379.00 | 2025-02-15 | |
| Aaron | AR028AN6-250mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 250mg |
$530.00 | 2025-02-15 | |
| Aaron | AR028AN6-500mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 500mg |
$822.00 | 2025-02-15 | |
| 1PlusChem | 1P028AEU-500mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 500mg |
$778.00 | 2024-04-20 | |
| Enamine | EN300-27751055-1.0g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-27751055-10g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 10g |
$3191.0 | 2023-09-09 | |
| Enamine | EN300-27751055-5g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 5g |
$2152.0 | 2023-09-09 |
8-Bromo-6-chloroquinoline-2-carbaldehyde 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
904369-24-0 (8-Bromo-6-chloroquinoline-2-carbaldehyde) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
